1-(6-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide
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Overview
Description
1-(6-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the thiazolopyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thiazolopyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions, such as heating with a base or acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme functions or signaling pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-METHYLPIPERIDINE-3-CARBOXAMIDE
- (2R)-N-benzyl-1-[6-methyl-5-(oxan-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide
Uniqueness
1-(6-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the ethoxyphenyl and piperidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H28N6O4S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1-[6-[2-(4-ethoxyanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H28N6O4S/c1-3-24-21(31)15-6-5-11-28(12-15)23-27-20-19(34-23)22(32)29(14-25-20)13-18(30)26-16-7-9-17(10-8-16)33-4-2/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,24,31)(H,26,30) |
InChI Key |
CPYBZTWIHHKPIR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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